Cas no 80951-92-4 (Thiocellobiose)

Thiocellobiose 化学的及び物理的性質
名前と識別子
-
- D-Glucose, 4-S-b-D-glucopyranosyl-4-thio-
- Thiocellobiose
- GLC1S1-B-4GLC
- ?THIOCELLOBIOSE
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal
- 4-S-Hexopyranosyl-4-thiohexose
- D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-
- DTXSID801001659
- Thiocellobiose, >=98.0% (TLC)
- 80951-92-4
- (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)hexanal
- 4-THIOCELLOBIOSE
- Glc1S1-β-4Glc
- 4-S-β-D-Glucopyranosyl-4-thio-D-glucose
- (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol
- THIOCELLOBIOSE USP/EP/BP
- D-Glucose, 4-S-β-D-glucopyranosyl-4-thio-
-
- MDL: MFCD00270082
- インチ: InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
- InChIKey: VMEDEPBFFWJMMG-WELRSGGNSA-N
- ほほえんだ: SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 358.09300
- どういたいしつりょう: 358.09336807g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 213Ų
- 疎水性パラメータ計算基準値(XlogP): -4.2
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 746.2±60.0 °C at 760 mmHg
- フラッシュポイント: 405.1±32.9 °C
- ようかいど: Methanol (Slightly, Heated), Water (Slightly, Heated)
- PSA: 213.44000
- LogP: -4.83800
- 酸性度係数(pKa): 12.42±0.20(Predicted)
- じょうきあつ: 0.0±5.6 mmHg at 25°C
Thiocellobiose セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD434500)
Thiocellobiose 税関データ
- 税関コード:29329990
Thiocellobiose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A225015-250mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 95+% | 250mg |
$2819.00 | 2021-07-07 | |
TRC | T349500-5mg |
Thiocellobiose |
80951-92-4 | 5mg |
$ 176.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-50mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 50mg |
¥10464.00 | 2024-07-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 19608-10MG |
Thiocellobiose |
80951-92-4 | ≥98.0% (TLC) | 10MG |
¥2683.47 | 2022-02-23 | |
A2B Chem LLC | AC56229-10mg |
Thiocellobiose |
80951-92-4 | 10mg |
$1075.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-25mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 25mg |
¥5232.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044089-100mg |
(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol |
80951-92-4 | 97% | 100mg |
¥13917.00 | 2024-07-28 | |
TRC | T349500-10mg |
Thiocellobiose |
80951-92-4 | 10mg |
$278.00 | 2023-05-17 | ||
TRC | T349500-100mg |
Thiocellobiose |
80951-92-4 | 100mg |
$1669.00 | 2023-05-17 | ||
TRC | T349500-50mg |
Thiocellobiose |
80951-92-4 | 50mg |
$928.00 | 2023-05-17 |
Thiocellobiose 関連文献
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Thiocellobioseに関する追加情報
Thiocellobiose (CAS No. 80951-92-4): A Comprehensive Overview of Its Applications and Recent Research Developments
Thiocellobiose, with the chemical formula C6H10O5S, is a sulfur-containing disaccharide that has garnered significant attention in the field of chemical and biomedical research due to its unique structural and functional properties. This compound, identified by its CAS No. 80951-92-4, is derived from cellulose through a process of enzymatic or chemical modification, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a sulfur atom in its structure imparts distinct reactivity and biological activity, which has been extensively explored in recent years.
The structural uniqueness of Thiocellobiose lies in its disaccharide backbone, where one of the hydroxyl groups is replaced by a thiol (-SH) group. This modification not only enhances its solubility in water but also makes it a versatile substrate for enzymatic reactions. In recent years, researchers have been particularly interested in leveraging these properties for the development of novel therapeutic agents and biomaterials.
One of the most promising applications of Thiocellobiose is in the field of drug delivery systems. Its ability to form stable complexes with various therapeutic molecules has been exploited to enhance drug solubility, improve bioavailability, and target specific cellular compartments. For instance, studies have shown that Thiocellobiose-based nanoparticles can effectively encapsulate hydrophobic drugs, facilitating their controlled release at target sites. This approach has shown particular promise in the treatment of chronic diseases where sustained drug release is crucial.
In addition to its role in drug delivery, Thiocellobiose has also been investigated for its potential as a precursor in the synthesis of biodegradable polymers. These polymers, which incorporate the thiol group into their backbone, exhibit excellent biocompatibility and degradation profiles, making them suitable for use in surgical implants and tissue engineering applications. Recent research has demonstrated that Thiocellobiose-based polymers can be tailored to exhibit specific mechanical and thermal properties, further expanding their utility in biomedical applications.
The biological activity of Thiocellobiose has also been explored in the context of immune modulation. Preclinical studies have indicated that this compound can interact with immune cells and modulate inflammatory responses. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines while promoting the activity of regulatory T cells. These findings suggest that Thiocellobiose may have therapeutic potential in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic infections.
Another area where Thiocellobiose has shown promise is in the field of wound healing. Its ability to promote cell proliferation and extracellular matrix formation has been utilized to develop advanced wound care formulations. These formulations contain Thiocellobiose as an active ingredient, which helps accelerate tissue regeneration and reduce healing time. Clinical trials have reported significant improvements in wound closure rates and reduced incidence of complications when using these novel wound care products.
The environmental benefits of using Thiocellobiose as a renewable resource cannot be overstated. Derived from cellulose, a abundant biopolymer found in plant cell walls, Thiocellobiose offers a sustainable alternative to synthetic chemicals traditionally used in pharmaceuticals and materials science. This aligns with the growing global emphasis on green chemistry principles, which advocate for the development of environmentally friendly processes and products.
In conclusion, Thiocellobiose (CAS No. 80951-92-4) is a multifaceted compound with diverse applications across various fields. Its unique structural features and biological activities make it an invaluable tool for researchers developing innovative solutions in drug delivery, biodegradable materials, immune modulation, and wound healing. As ongoing research continues to uncover new possibilities for this compound, its role in advancing chemical and biomedical science is poised to grow even further.
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